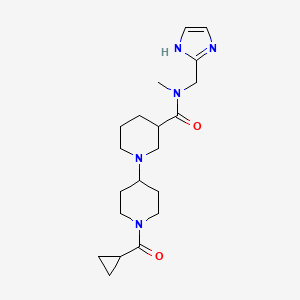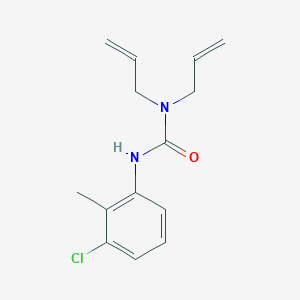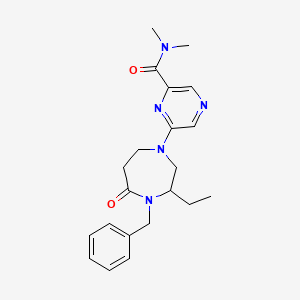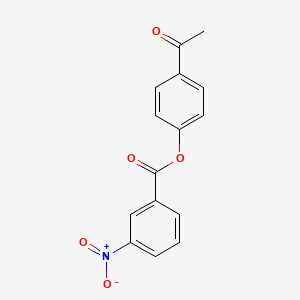![molecular formula C20H21N3O4 B5348929 2-(4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5348929.png)
2-(4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 2-(4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves the inhibition of bacterial cell wall synthesis. The compound targets the peptidoglycan layer of the bacterial cell wall, which is essential for bacterial survival. By inhibiting this process, the compound effectively kills the bacterial cell.
Biochemical and Physiological Effects:
Studies have shown that the compound has a significant effect on the biochemical and physiological processes in the body. The compound has been shown to increase the levels of certain neurotransmitters in the brain, which can help improve cognitive function. Additionally, the compound has been shown to have antioxidant properties, which can help protect the body against oxidative stress.
実験室実験の利点と制限
One of the primary advantages of 2-(4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against various bacterial strains, making it a promising candidate for the development of new antibiotics. However, one of the limitations of the compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-(4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. One potential direction is the development of new antibiotics based on the compound. Additionally, the compound may have potential in the treatment of various neurological disorders, and further studies are needed to explore this potential. Another potential direction is the study of the compound's antioxidant properties and its potential use in protecting the body against oxidative stress.
Conclusion:
This compound is a chemical compound that has significant potential in various scientific research applications. The compound's broad-spectrum antimicrobial activity, potential in treating neurological disorders, and antioxidant properties make it a promising candidate for further study. However, the compound's potential toxicity must be carefully considered in any future research.
合成法
The synthesis of 2-(4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves a multistep process. The initial step involves the reaction of 4-ethylphenol with sodium hydroxide to form 4-ethylphenoxide. This is followed by the reaction of 4-ethylphenoxide with 2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide to form the desired compound.
科学的研究の応用
The compound has been studied for its potential in various scientific research applications. One of the primary applications of the compound is in the field of medicinal chemistry. Studies have shown that the compound exhibits significant antimicrobial activity against various bacterial strains. Additionally, the compound has been studied for its potential in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-ethylphenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-14-4-8-17(9-5-14)26-13-18(24)21-12-19-22-20(23-27-19)15-6-10-16(25-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWSWHCSDKMXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348847.png)

![2-({2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzyl}thio)-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5348871.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5348878.png)
![N-isopropyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5348880.png)
![2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5348887.png)
![ethyl 4-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348894.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate](/img/structure/B5348895.png)


![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5348918.png)
![4-ethyl-5-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5348935.png)

